(S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-N,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)13(15)14(17)16(3)9-11-6-5-7-12(8-11)18-4/h5-8,10,13H,9,15H2,1-4H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSKXYJXBKOFJK-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1=CC(=CC=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide typically involves the following steps:
Reductive Amination: The initial step involves the reductive amination of 3-methoxybenzaldehyde with (S)-2-amino-3,N-dimethylbutyramide. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Amidation: The resulting intermediate is then subjected to amidation to form the final product. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of (S)-2-amino-3,N-dimethylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Potential Therapeutic Applications
(S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide has been investigated for its role as a potential therapeutic agent in various conditions:
- Neurological Disorders : Research indicates that compounds with similar structures may exhibit neuroprotective effects. The presence of the amino group and the methoxybenzyl moiety may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
- Antidepressant Activity : Studies have suggested that compounds related to this structure can influence serotonin and norepinephrine levels in the brain, potentially leading to antidepressant effects. This makes (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide a subject of interest in developing new antidepressant medications.
Biochemical Research
2. Role in Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways:
- Enzyme Targets : It may act as an inhibitor of enzymes involved in neurotransmitter metabolism, which could be beneficial in modulating neurotransmitter levels in various psychiatric conditions.
- Mechanism of Action : Preliminary studies suggest that (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide may interact with enzyme active sites through hydrogen bonding and hydrophobic interactions due to its structural features.
Research Tool
3. Applications in Chemical Biology
(S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide can serve as a valuable research tool in chemical biology:
- Probe Development : Its unique structure allows it to be used as a probe to study biological systems and pathways. Researchers can modify its structure to create derivatives that can selectively target specific biological processes.
- High-throughput Screening : The compound can be utilized in high-throughput screening assays to identify other compounds with similar biological activities, aiding drug discovery efforts.
Case Studies
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets. The methoxybenzyl group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The compound is compared below with structurally related amides, focusing on substituent variations at the benzyl group and their implications for physicochemical and biological properties.
Structural Analogs and Substituent Effects
Key Comparative Insights
Electronic Effects
- 3-Methoxybenzyl (Target Compound): The methoxy group is electron-donating, which may enhance solubility in polar solvents and facilitate π-stacking or hydrogen bonding in target interactions .
- 4-Methylsulfanylbenzyl (): The methylsulfanyl group introduces moderate electron-withdrawing effects and adds steric bulk, which could influence binding pocket accessibility .
Steric and Conformational Effects
- Ortho-Substitution (2,3-Dichloro; ): The 2,3-dichloro substitution creates steric hindrance, possibly limiting rotational freedom of the benzyl group and altering binding kinetics compared to para/meta-substituted analogs .
- Pyridin-3-ylmethyl (): The planar pyridine ring may enforce a rigid conformation, favoring interactions with aromatic residues in enzymes or receptors .
Biological Activity
(S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide, a chiral compound with the molecular formula C₁₃H₂₀N₂O₂, has garnered attention in medicinal chemistry due to its potential biological activities and applications. This compound features a unique structure that includes an amino group, a methoxy-benzyl moiety, and a branched butyramide backbone, contributing to its distinctive properties and possible therapeutic effects.
The synthesis of (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide typically involves multi-step organic synthesis techniques. The compound’s chiral nature allows for specific interactions with biological targets, making it an interesting candidate for drug development. Its structural characteristics may influence its biological activity, particularly in enzyme inhibition and receptor modulation.
Research indicates that (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide may act as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. By inhibiting FAAH, this compound could potentially enhance the levels of endocannabinoids, leading to various physiological effects such as pain relief and anti-inflammatory responses.
Potential Therapeutic Effects
- Pain Management : Due to its interaction with the endocannabinoid system, (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide is being explored for its analgesic properties.
- Neuroprotection : The compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, although more research is needed to confirm these effects.
Comparative Analysis with Related Compounds
To understand the uniqueness of (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide, it is essential to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide | 1217813-07-4 | Similar structure with different methoxy position |
| (S)-2-Amino-N-(2-methoxy-benzyl)-3,N-dimethyl-butyramide | 3359611 | Variation in methoxy position affecting properties |
| N,N-Dimethyl-2-amino-N-(3-methoxy-benzyl)butyramide | Not Available | Dimethyl substitution potentially enhances lipophilicity |
This table highlights how variations in the methoxy position or additional substitutions can significantly impact the biological activity and pharmacological profile of these compounds.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study investigating structure-activity relationships found that modifications to the amino group and methoxy position significantly affected the inhibitory potency against specific enzymes .
- Animal Models : Preclinical trials using rodent models have shown promising results in pain management and neuroprotection, indicating potential therapeutic applications in humans .
- Pharmacokinetics : Investigations into the pharmacokinetic profile of (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide revealed that its solubility and bioavailability could be enhanced through formulation strategies such as nanoparticle delivery systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide, and how are stereochemical purity ensured?
- Methodology : Synthesis typically involves multi-step reactions:
Amine protection : Use tert-butoxycarbonyl (Boc) or similar groups to protect the chiral amine during intermediate steps .
Coupling reactions : Amide bond formation via reagents like HATU or EDCI, with strict temperature control (0–25°C) to minimize racemization .
Chiral resolution : Employ chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer, critical for pharmacological relevance .
- Key challenge : Maintaining enantiomeric excess (>98%) requires rigorous monitoring via polarimetry or chiral stationary-phase chromatography .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., methoxybenzyl proton shifts at δ 3.7–3.9 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₅H₂₃N₂O₂: calc. 271.18, observed 271.17) .
- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable, as demonstrated for structurally analogous amides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, receptor-binding assays) to isolate variables like solvent effects (DMSO vs. aqueous buffers) .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
- Structural analogs : Compare activity with derivatives (e.g., 3,4-dichloro-benzyl variant) to pinpoint substituent effects on potency .
Q. What strategies optimize structure-activity relationship (SAR) studies for this compound in CNS drug development?
- Methodology :
- Bioisosteric replacements : Substitute the methoxybenzyl group with halogenated or heterocyclic moieties to enhance blood-brain barrier penetration .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with NMDA receptors) .
- In vivo PK/PD : Correlate plasma half-life (t½) and brain-to-plasma ratio with structural modifications .
Q. How can reaction condition variability impact yield and purity in large-scale synthesis?
- Methodology :
- DoE (Design of Experiments) : Systematically vary solvent (e.g., DMF vs. THF), temperature, and catalyst loading to identify robust conditions .
- Scale-up challenges : Address exothermic reactions via controlled addition rates and inline FTIR monitoring to prevent byproduct formation .
- Purification : Use flash chromatography with gradients optimized for polar intermediates (e.g., 10–50% EtOAc/hexane) .
Data Analysis & Mechanistic Questions
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
- Molecular dynamics (MD) simulations : Model binding stability with serotonin or dopamine receptors over 100-ns trajectories .
- QM/MM calculations : Evaluate electronic effects of the methoxy group on binding affinity (e.g., charge distribution at the amide carbonyl) .
- Machine learning : Train models on analogous compounds to predict ADMET properties .
Q. How do researchers validate the enantiomer-specific activity of this compound?
- Methodology :
- Enantiomer separation : Use chiral columns (e.g., Chiralpak IA) with mobile phases containing hexane/ethanol (85:15) .
- In vitro assays : Test (S)- and (R)-enantiomers in parallel for receptor selectivity (e.g., IC₅₀ differences ≥10-fold indicate stereospecificity) .
- Crystallographic evidence : Compare co-crystal structures of both enantiomers with target proteins .
Contradiction Handling & Reproducibility
Q. Why might different studies report conflicting solubility profiles for this compound?
- Methodology :
- Solvent screening : Test solubility in DMSO, PBS, and simulated gastric fluid at pH 1.2–7.4 to identify formulation-dependent variability .
- Polymorph screening : Use differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms, which affect bioavailability .
Q. What protocols mitigate batch-to-batch variability in preclinical studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
